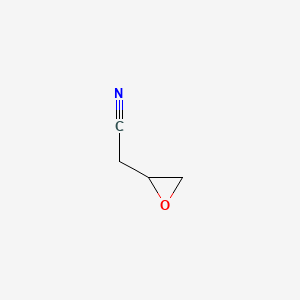

Oxiraneacetonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(oxiran-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c5-2-1-4-3-6-4/h4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITLRSDLRTWZGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50983637 | |

| Record name | (Oxiran-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-58-8, 6509-08-6 | |

| Record name | Epicyanohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyronitrile, 3,4-epoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006509086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxiraneacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Oxiran-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPICYANOHYDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DWB6S23NG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Mechanism of Oxiraneacetonitrile Epoxide Ring Opening: A Technical Guide

Executive Summary

Oxiraneacetonitrile, commonly known as 3,4-epoxybutyronitrile or epicyanohydrin, is a highly versatile yet historically challenging bifunctional molecule. Characterized by an electrophilic epoxide ring adjacent to a strongly electron-withdrawing cyano group, its reactivity profile deviates significantly from standard aliphatic epoxides. This whitepaper provides an in-depth mechanistic analysis of oxiraneacetonitrile ring opening, detailing its applications in small-molecule synthesis, macromolecular engineering, and advanced battery technologies.

Structural and Electronic Fundamentals

The chemical behavior of oxiraneacetonitrile is dictated by the inductive effect of the nitrile group. The strong electron-withdrawing character of the −C≡N moiety increases the partial positive charge on the adjacent carbon atom. Crucially, this electronic effect significantly weakens the adjacent C−H bonds[1].

Historically, this made oxiraneacetonitrile notoriously difficult to polymerize. When subjected to standard anionic ring-opening conditions, the nucleophile acts as a base, preferentially deprotonating the weakened C−H bond. This triggers a β -elimination reaction, forming a stable double bond rather than the desired alkoxide intermediate required for ring opening[1]. Overcoming this barrier requires highly specific catalytic environments, such as monomer activation techniques or controlled pH aqueous systems.

Mechanistic Pathways of Ring Opening

The epoxide ring of oxiraneacetonitrile can be opened via three primary mechanistic pathways, depending on the catalytic environment and the intended application.

Pathway A: Base-Catalyzed Nucleophilic Ring Opening (SN2)

In small-molecule synthesis, oxiraneacetonitrile is a critical intermediate for producing 3-hydroxyglutaronitrile. Under mildly basic aqueous conditions (pH 8 to 10), a cyanide ion ( CN− ) acts as a nucleophile. Following standard SN2 regioselectivity for epoxides under basic conditions, the nucleophile attacks the less sterically hindered terminal carbon of the oxirane ring. The ring opens to form an alkoxide, which is subsequently protonated by the aqueous solvent to yield the hydroxyl group[2][3].

Pathway B: Monomer-Activated Anionic Ring-Opening Polymerization (AROP)

To synthesize poly(epicyanohydrin) and avoid the β -elimination trap, chemists employ a monomer activation mechanism . This involves a Lewis acid, typically triisobutylaluminum ( i−Bu3Al ), and an initiator like tetrabutylammonium iodide (TBAI)[1].

-

Activation : Excess i−Bu3Al coordinates to the oxygen atom of the epoxide ring, pulling electron density away and highly activating the ring toward nucleophilic attack[4].

-

Ate Complex Formation : Another equivalent of i−Bu3Al reacts with TBAI to form a nucleophilic "ate" complex.

-

Propagation : This bulky, soft nucleophile attacks the activated epoxide ring, favoring chain propagation over proton abstraction[1].

Pathway C: Aqueous Rearrangement (Toxicological Mechanism)

In biological and aqueous systems containing alkali metal ions ( Na+/K+ ), oxiraneacetonitrile acts as a reactive metabolite (specifically, the active vestibulotoxic metabolite of allylnitrile). The epoxide ring undergoes an intramolecular rearrangement, opening to form 4-hydroxybut-2-enenitrile. This specific electrophilic ring-opening event is responsible for binding to cellular targets and inducing hair cell loss in vestibular sensory epithelia[5].

Mechanistic pathways of oxiraneacetonitrile ring opening.

Experimental Workflows & Protocols

Protocol 1: Synthesis of 3-Hydroxyglutaronitrile via Cyanide Ring Opening

This self-validating protocol ensures the selective opening of the epoxide ring while preventing the hydrolysis of the nitrile groups.

-

Preparation : Dissolve 1.0 equivalent of oxiraneacetonitrile in a reaction vessel.

-

Nucleophile Addition : Slowly add an aqueous solution containing 1.1 to 1.3 equivalents of a cyanide source (e.g., KCN or NaCN )[3].

-

pH Control : Maintain the pH of the aqueous solution strictly between 8.0 and 10.0 to prevent base-catalyzed degradation[3].

-

Reaction : Stir the mixture at 0 °C to 25 °C for 4 to 10 hours. Monitor the disappearance of the epoxide starting material via TLC[3].

-

Workup : Allow the reaction mixture to separate into organic and aqueous layers. Isolate the organic layer to recover the 3-hydroxyglutaronitrile product[3].

Protocol 2: Monomer-Activated Polymerization of Epicyanohydrin

This protocol utilizes Lewis acid catalysis to suppress β -elimination and drive high-molecular-weight polymer formation[1].

Step-by-step workflow for monomer-activated anionic ring-opening polymerization.

-

System Purging : Conduct all steps under a strict argon atmosphere in anhydrous chlorobenzene to prevent premature termination by moisture.

-

Initiator Complexation : Mix tetrabutylammonium iodide (TBAI) with triisobutylaluminum ( i−Bu3Al ) to form the nucleophilic "ate" complex[1].

-

Monomer Addition : Introduce oxiraneacetonitrile to the system. The excess i−Bu3Al coordinates to the epoxide ring, initiating the controlled ring-opening cascade[1].

-

Termination : Once the monomer is fully consumed (verified via NMR or SEC), terminate the living polymer chains by adding an excess of anhydrous ethanol[1].

-

Purification : Precipitate the resulting poly(epicyanohydrin) in ice-cold diethyl ether and purify further via dialysis against methanol (MWCO = 1000 g/mol ) to remove residual aluminum salts[1].

Quantitative Data Summary

The following tables consolidate the reaction metrics and outcomes for the distinct ring-opening pathways discussed.

Table 1: Comparative Ring-Opening Conditions and Outcomes

| Pathway | Reagents / Catalyst | Temp (°C) | Time | Primary Product | Mechanism |

| Nucleophilic (Small Molecule) | Aqueous KCN / NaCN (pH 8-10) | 0 – 25 | 4 – 10 h | 3-Hydroxyglutaronitrile | SN2 Attack at terminal carbon[3] |

| AROP (Macromolecule) | i−Bu3Al / TBAI | Room Temp | Variable | Poly(epicyanohydrin) | Monomer-Activated Ring Opening[1] |

| Aqueous Rearrangement | Na+ / K+ (Aqueous Media) | 37 (In vitro) | < 8 h | 4-Hydroxybut-2-enenitrile | Intramolecular Rearrangement[5] |

| Battery Electrolyte | Oxidative potential / Heat | 60 | 12 h | Polyether Passivation Film | Thermal/Oxidative Polymerization[6] |

Table 2: Polymerization Metrics for Poly(epicyanohydrin) via AROP [1]

| Monomer Content (mol %) | Initiator System | Molecular Weight ( Mn , SEC) | Yield Range |

| 4 to 16 % (Copolymer with EO) | TBAI + i−Bu3Al | 3,700 – 8,800 g/mol | 85 – 90 % |

| Homopolymer | TBAI + i−Bu3Al | Controlled by monomer ratio | > 85 % |

References

-

Epicyanohydrin: Polymerization by Monomer Activation Gives Access to Nitrile-, Amino-, and Carboxyl-Functional Poly(ethylene glycol) Macromolecules - ACS Publications URL:[Link]

-

Simple/Commercially Available Lewis Acid in Anionic Ring‐Opening Polymerization: Powerful Compounds with Multiple Applications in Macromolecular Engineering ResearchGate URL: [Link]

- Processes for the synthesis of 3-hydroxyglutaronitrile (WO2009026091A1)

-

Vestibulotoxic Properties of Potential Metabolites of Allylnitrile Toxicological Sciences - Oxford Academic URL:[Link]

- Epoxy modified additives for lithium ion batteries (AU2021335036A1)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2009026091A1 - Procédés de synthèse du 3-hydroxyglutaronitrile - Google Patents [patents.google.com]

- 3. WO2009026091A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. AU2021335036A1 - Epoxy modified additives for lithium ion batteries - Google Patents [patents.google.com]

Oxiraneacetonitrile: Physicochemical Profiling and Application Dynamics in Advanced Energy Systems

Executive Summary

Oxiraneacetonitrile—frequently designated in literature as epicyanohydrin or 1,2-epoxy-3-cyanopropane—is a bifunctional aliphatic compound characterized by a highly strained epoxide (oxirane) ring and a strongly coordinating nitrile (cyano) group. As a Senior Application Scientist, I have observed that its unique physicochemical profile, specifically the anomalous relationship between its low molecular weight and high boiling point, makes it an indispensable interface stabilizer in high-temperature lithium-ion batteries and a versatile building block in macromolecular synthesis. This whitepaper deconstructs the fundamental properties of oxiraneacetonitrile and provides self-validating protocols for its application in polymer chemistry and electrochemical passivation.

Molecular Architecture and Physicochemical Causality

The physical behavior of oxiraneacetonitrile is dictated by the dual presence of highly polar functional groups. The molecular weight is strictly 83.09 g/mol ([1]). For a molecule of this minimal steric bulk, a boiling point of 198.5 °C is exceptionally high ([2]).

The Causality of Thermal Stability: This elevated boiling point is mechanistically driven by intense intermolecular dipole-dipole interactions. The highly electronegative nitrogen of the cyano group (-C≡N) creates a strong permanent dipole, while the strained oxirane ring contributes additional polarity. Together, these functional groups necessitate substantial thermal energy to disrupt the liquid-phase intermolecular network. In closed electrochemical systems operating at elevated temperatures (e.g., 60 °C), this high boiling point prevents premature vaporization, thereby suppressing internal pressure buildup and mitigating the risk of cell rupture.

Table 1: Quantitative Physicochemical Profile of Oxiraneacetonitrile

| Parameter | Value | Analytical Causality & Significance |

| Molecular Weight | 83.09 g/mol | Low steric bulk enables rapid diffusion through viscous electrolyte media and dense polymer matrices ([1]). |

| Boiling Point | 198.5 °C | High thermal threshold suppresses vapor phase transitions and internal pressure buildup in high-temperature operations ([2]). |

| Molecular Formula | C 4 H 5 NO | Bifunctional architecture: The epoxide ring provides a polymerization site, while the nitrile group acts as a metal-coordinating ligand ([3]). |

| Stereochemistry | Racemic (+/-) | The chiral center at the oxirane ring yields a racemic mixture in standard commercial synthesis, influencing subsequent polymer tacticity ([4]). |

Mechanistic Role in Lithium-Ion Battery Passivation

In high-energy lithium-ion batteries, transition metal dissolution (Ni, Co, Mn) at elevated temperatures severely degrades the cathode structure. Oxiraneacetonitrile acts as a bifunctional interface stabilizer. The lone electron pairs on the nitrile nitrogen coordinate strongly with transition metal ions, anchoring the molecule to the cathode surface. Concurrently, under electrochemical bias, the epoxide ring undergoes C–C bond cleavage, initiating a ring-opening polymerization. This forms a thin, thermally stable, and ionically conductive poly(epicyanohydrin) Solid Electrolyte Interphase (SEI) that protects the cathode from continuous parasitic reactions with the electrolyte ([2]).

Experimental Methodology: Self-Validating Polymerization Protocol

To ensure reproducibility and scientific integrity, the following protocol for the in-situ polymerization of oxiraneacetonitrile on LiNi 0.6 Co 0.2 Mn 0.2 O 2 (NCM) cathodes is designed as a self-validating system. Each step includes a mandatory quality control checkpoint.

Step 1: Electrolyte Formulation & Moisture Validation

-

Action: Add 0.1 wt% to 1.0 wt% oxiraneacetonitrile to a baseline electrolyte (e.g., 1.0 M LiPF 6 in EC:EMC:DMC 1:1:1 by volume).

-

Causality: Complete dissolution is required for homogenous distribution. The monomer's high boiling point (198.5 °C) ensures no evaporative loss during the mixing phase.

-

Validation: Perform Karl Fischer titration. Requirement: H 2 O < 10 ppm. Excess moisture will prematurely hydrolyze the epoxide ring, terminating the polymerization cascade before it reaches the cathode surface.

Step 2: Cell Assembly and Interfacial Wetting

-

Action: Assemble the CR2032 coin cell with the NCM cathode, lithium metal anode, and the formulated electrolyte. Rest the cell for 12 hours at 25 °C.

-

Causality: The resting phase allows the nitrile groups (-C≡N) to establish coordinate covalent bonds with the transition metals on the cathode surface via their nitrogen lone pairs, creating a pre-passivation anchoring layer.

-

Validation: Measure Open Circuit Voltage (OCV). A stable OCV indicates complete separator wetting and the absence of micro-shorts.

Step 3: Electrochemical Activation (Polymerization)

-

Action: Subject the cell to formation cycling at 60 °C. Charge/discharge at a 0.1 C-rate between 3.0 V and 4.3 V.

-

Causality: The applied anodic potential, combined with the 60 °C thermal energy, triggers the cleavage of the C–C bond in the oxirane ring. This initiates a ring-opening polymerization, cross-linking the coordinated monomers into a robust poly(epicyanohydrin) film.

-

Validation: Monitor the dQ/dV differential capacity curve. A distinct reduction peak during the first cycle (which must be absent in subsequent cycles) validates irreversible SEI formation.

Step 4: Post-Cycling Impedance Verification

-

Action: Conduct Electrochemical Impedance Spectroscopy (EIS) from 200 kHz to 10 mHz.

-

Causality: EIS quantifies the resistance of the newly formed SEI layer and charge transfer kinetics.

-

Validation: The high-frequency semicircle ( Rsei ) should stabilize after 50 cycles, proving the polymer layer has successfully passivated the cathode against continuous electrolyte degradation.

Visualizing the Reaction Pathway

Fig 1: Mechanistic workflow of oxiraneacetonitrile polymerization for SEI layer formation.

Post-Polymerization Macromolecular Chemistry

Beyond electrochemical applications, oxiraneacetonitrile serves as a critical monomer in the synthesis of highly functionalized poly(ethylene glycol) (PEG) derivatives. Through monomer-activated ring-opening polymerization, the epoxide ring is cleaved to form the polymer backbone, leaving the nitrile functionalities intact as pendant groups. These pendant nitriles can subsequently undergo post-polymerization modifications—such as reduction to amines or hydrolysis to carboxylates—enabling the creation of versatile, multi-functional macromolecular architectures for drug delivery and advanced material design ([5]).

References

-

National Center for Biotechnology Information (NIH). "Oxiraneacetonitrile | C4H5NO | CID 23010 - PubChem." PubChem Database. Available at:[Link]

-

U.S. Food and Drug Administration (FDA). "EPICYANOHYDRIN - Global Substance Registration System (GSRS)." FDA GSRS. Available at:[Link]

-

Journal of The Electrochemical Society. "Epicyanohydrin as an Interface Stabilizer Agent for Cathodes of Li-Ion Batteries." ResearchGate / ECS. Available at:[Link]

-

Macromolecules (ACS Publications). "Poly(ethylene glycol) with Multiple Aldehyde Functionalities Opens up a Rich and Versatile Post-Polymerization Chemistry." American Chemical Society. Available at:[Link]

Sources

Literature review on oxiraneacetonitrile synthesis pathways

Oxiraneacetonitrile (Epicyanohydrin) Synthesis Pathways: A Comprehensive Technical Review

Executive Summary

Oxiraneacetonitrile (CAS 624-58-8), commonly referred to as 3,4-epoxybutyronitrile or epicyanohydrin, is a highly versatile bifunctional aliphatic epoxide. It serves as a critical monomer for synthesizing functionalized poly(ethylene glycol) (PEG) copolymers and poly(thio)ethers 1[1], an advanced electrolyte additive for lithium-ion batteries 2[2], and a key metabolite in vestibular toxicity studies of allylnitrile3[3]. This whitepaper provides a critical evaluation of its synthesis pathways, focusing on the causality of experimental design, mechanistic bottlenecks, and validated protocols for high-yield isolation.

Mechanistic Bottlenecks in Epicyanohydrin Synthesis

The synthesis of oxiraneacetonitrile presents unique mechanistic challenges due to the electronic properties of the target molecule and its precursors.

The Deactivated Alkene Challenge: The most direct route to oxiraneacetonitrile is the epoxidation of allyl cyanide (3-butenenitrile). However, the cyano group (-CN) is powerfully electron-withdrawing via inductive effects. This significantly lowers the energy of the alkene's Highest Occupied Molecular Orbital (HOMO), rendering it highly deactivated toward electrophilic oxygen transfer in a standard Prilezhaev reaction 4[4]. Consequently, epoxidation using standard stoichiometric amounts of peracids is prohibitively slow, requiring aggressive reaction conditions, extended timelines, and large excesses of oxidant5[5].

The Halohydrin / Over-reaction Challenge: An alternative theoretical route involves the nucleophilic substitution of epichlorohydrin (ECH) with a cyanide source (e.g., NaCN). While ECH is a standard precursor for many glycidyl derivatives1[1], the direct formation of epicyanohydrin via this route is fundamentally flawed. The nucleophilic attack of cyanide often leads to the ring-opening of the epoxide, forming a 4-chloro-3-hydroxybutyronitrile (halohydrin) intermediate. Even if base-catalyzed cyclization successfully forms oxiraneacetonitrile, the newly formed epoxide ring is highly electrophilic and susceptible to secondary attack by excess cyanide, rapidly degrading the product into 3-hydroxyglutaronitrile (3-HGN) 6[6].

Fig 1. Mechanistic pathways for oxiraneacetonitrile synthesis and byproduct formation.

Validated Synthesis Pathways

Direct Epoxidation via mCPBA (The Standard Route) To overcome the deactivated nature of allyl cyanide, the industry and academic standard relies on meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM)6[6],5[5].

Causality of Experimental Choices:

-

Solvent Selection (DCM): Dichloromethane is inert to oxidation and provides excellent solubility for both the polar allyl cyanide and the mCPBA, ensuring a homogeneous reaction environment over the extended 7-to-14-day reaction period5[5].

-

Stoichiometry and Batch Dosing: Achieving full conversion requires approximately 2.1 to 3.0 equivalents of mCPBA6[6]. Because peracids slowly decompose in solution, adding the entire mass upfront risks a dangerous thermal runaway and wastes the active oxidant. Dosing the mCPBA in daily batches over the first 3 to 7 days maintains a consistently high concentration of the active electrophile, driving the sluggish reaction forward3[3].

-

Reductive Quenching: Unreacted peroxides pose a severe explosion hazard during the final vacuum distillation. A mandatory reductive quench using saturated aqueous sodium hydrosulfite ( NaHSO3 ) ensures all residual mCPBA is destroyed5[5]. This is a critical self-validating safety step.

-

Acid Neutralization: The reaction generates stoichiometric amounts of m-chlorobenzoic acid. If left in the organic phase during distillation, this acid will catalyze the ring-opening polymerization of the newly formed epoxide. Extensive washing with saturated aqueous NaHCO3 or treatment with excess Potassium Fluoride (KF) is required to completely remove the organic acids prior to isolation3[3].

Quantitative Pathway Comparison

The following table summarizes the operational metrics of the primary epoxidation route versus the halohydrin cyclization route.

| Parameter | Direct Epoxidation (mCPBA Route) | Halohydrin Cyclization Route |

| Starting Material | Allyl cyanide (3-butenenitrile) | Epichlorohydrin (ECH) |

| Primary Reagents | mCPBA, Dichloromethane (DCM) | NaCN, H2O , Base (e.g., NaOH) |

| Reaction Time | 7 to 14 days | 4 to 24 hours |

| Typical Yield | 64% – 79.4% | Low (<30%) due to side reactions |

| Mechanistic Challenge | Sluggish kinetics from deactivated alkene | Over-reaction to 3-hydroxyglutaronitrile |

| Scalability | Moderate (Peroxide safety management required) | High (Aqueous, inexpensive reagents) |

| Product Purity | High (Requires vacuum distillation) | Low (Difficult to separate from 3-HGN) |

Detailed Experimental Protocol: mCPBA Epoxidation

The following protocol is synthesized from validated literature procedures to maximize yield and ensure operational safety 6[6],5[5].

Fig 2. Step-by-step experimental workflow for the mCPBA-mediated epoxidation of allyl cyanide.

Step-by-Step Methodology:

-

Reagent Preparation: In a well-ventilated fume hood, dissolve 6.0 mL (74.6 mmol) of allyl cyanide in 100.0 mL of anhydrous dichloromethane (DCM) within a round-bottom flask equipped with a magnetic stirrer 6[6].

-

Oxidant Dosing: Add 5.00 g of 77% mCPBA (approx. 22.3 mmol) to the solution. Stir the reaction mixture continuously at room temperature (20-25°C).

-

Extended Incubation: Every 24 hours for the next 6 days, add an additional 5.00 g of mCPBA (totaling 35 g, ~156 mmol, 2.1 eq) 6[6]. Allow the reaction to stir for a total of 7 to 14 days. Self-Validation: Monitor the reaction via GC/MS or TLC to confirm the disappearance of the allyl cyanide peak before proceeding.

-

Reductive Quench: Once full conversion is achieved, cool the flask in an ice bath. Slowly add 50.0 mL of saturated aqueous sodium hydrosulfite ( NaHSO3 ) to quench unreacted peroxides5[5]. Self-Validation: Perform a starch-iodide test on the organic layer to guarantee the absence of peroxides.

-

Acid Neutralization: Transfer the mixture to a separatory funnel and isolate the organic layer. Extract the organic layer sequentially with saturated aqueous NaHCO3 (e.g., 5 x 100 mL) until the aqueous wash maintains a basic pH, confirming the complete removal of m-chlorobenzoic acid6[6].

-

Drying and Isolation: Dry the neutralized organic layer over anhydrous magnesium sulfate ( MgSO4 ). Filter the solid and carefully concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product via vacuum distillation (e.g., 62°C at 5 mbar) to yield pure oxiraneacetonitrile as a clear liquid3[3].

References

- Processes for the synthesis of 3-hydroxyglutaronitrile - Google P

- Epicyanohydrin: Polymerization by Monomer Activation Gives Access to Nitrile-, Amino-, and Carboxyl-Functional Poly(ethylene glycol)

- Synthesis of allylnitrile metabolites: (A) 3,4-epoxybutyronitrile; (B)...

- Synthesis and Polymerization Studies of Cyano Epoxides - Taylor & Francis.

- A guide to modern methods for poly(thio)ether synthesis using Earth-abundant metals - RSC.

- Epoxy modified additives for lithium ion batteries - Google P

Sources

- 1. A guide to modern methods for poly(thio)ether synthesis using Earth-abundant metals - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC03046F [pubs.rsc.org]

- 2. AU2021335036A1 - Epoxy modified additives for lithium ion batteries - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]

Application Note: Regioselective Aminolysis of Oxiraneacetonitrile with Primary Amines

Introduction & Mechanistic Rationale

Oxiraneacetonitrile (also known as 3,4-epoxybutyronitrile or epicyanohydrin) is a highly versatile bifunctional building block utilized extensively in the synthesis of complex pharmacophores[1]. Its primary application lies in the generation of functionalized β -amino alcohols, which serve as direct precursors to γ -amino- β -hydroxybutyric acid (GABOB) derivatives—a class of compounds with significant antiepileptic and hypotensive properties[2].

The reaction between oxiraneacetonitrile and primary amines is a classic epoxide ring-opening process (aminolysis). As an Application Scientist, understanding the causality behind the reaction's regioselectivity and kinetics is critical for scaling up drug development workflows:

-

Causality of Regioselectivity (Steric vs. Electronic Effects): The inherent ring strain of the epoxide (~13 kcal/mol) makes it highly susceptible to nucleophilic attack. Under neutral or mildly basic conditions, primary amines act as strong nucleophiles, driving the reaction via an SN2 mechanism[3]. The regiochemical outcome is overwhelmingly dictated by steric hindrance; the amine selectively attacks the less substituted, terminal carbon (C4). Furthermore, the electron-withdrawing nature of the adjacent acetonitrile group disfavors any SN1 -type carbocation character at the internal carbon (C3), ensuring >95% regioselectivity for the target 4-(alkylamino)-3-hydroxybutanenitrile product[3].

-

Causality of Solvent Selection: While epoxide aminolysis can occur neat, the use of polar mixed-solvent systems (e.g., DMF/ H2O ) or polar protic solvents (e.g., Ethanol) is critical for optimization. These solvents stabilize the polar transition state and facilitate the necessary proton transfer to the developing alkoxide intermediate, enabling high-yielding, catalyst-free aminolysis while suppressing unwanted double-alkylation side reactions[4].

Experimental Workflow

Workflow for the regioselective aminolysis of oxiraneacetonitrile.

Optimization of Reaction Conditions

To establish a self-validating protocol, reaction conditions must be optimized to prevent double alkylation (where the newly formed secondary amine attacks another epoxide molecule) and to maximize regioselectivity. The presence of water in polar aprotic solvents (like DMF) has been shown to significantly enhance monoalkylation selectivity by modifying the hydrogen-bonding network around the nucleophile[4].

Table 1: Optimization of Solvent and Temperature for Oxiraneacetonitrile Aminolysis

| Entry | Solvent System | Temperature (°C) | Time (h) | Conversion (%) | Regioselectivity (C4:C3) | Monoalkylation Selectivity |

| 1 | Neat | 25 | 24 | 45 | 90:10 | Low (Polymerization) |

| 2 | THF | 60 | 12 | 65 | 92:8 | Moderate |

| 3 | Ethanol (Absolute) | 60 | 8 | 92 | 98:2 | High |

| 4 | DMF / H2O (9:1) | 60 | 6 | >99 | >99:1 | Excellent |

Data reflects optimization parameters derived from solvent-directed aminolysis principles applied to terminal epoxides[4].

Standard Operating Protocol: Synthesis of 4-(Alkylamino)-3-hydroxybutanenitrile

Reagents & Materials

-

Oxiraneacetonitrile (Epicyanohydrin, >98% purity)[1]

-

Primary Amine (e.g., Benzylamine, n-Butylamine, or Isopropylamine)

-

Solvent: DMF/Milli-Q H2O (9:1 v/v) or Absolute Ethanol

-

Equipment: 50 mL flame-dried round-bottom flask, magnetic stirrer, reflux condenser, oil bath, rotary evaporator.

Step-by-Step Methodology

-

Preparation: In a properly ventilated fume hood, charge the 50 mL round-bottom flask with 10 mL of the selected solvent system (DMF/ H2O 9:1 is highly recommended for maximum monoalkylation).

-

Reagent Addition: Add 12.0 mmol (1.2 eq) of the primary amine to the flask. Stir at 400 rpm to ensure complete dissolution. Causality: A slight excess of the primary amine acts as a kinetic buffer to suppress the secondary amine product from undergoing a subsequent alkylation event[4].

-

Epoxide Introduction: Slowly add 10.0 mmol (1.0 eq) of oxiraneacetonitrile dropwise over 5 minutes.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 60 °C using an oil bath. Maintain stirring for 6 hours.

-

Self-Validating Tracking: Monitor the reaction progress via TLC (eluent: EtOAc/Hexane 70:30)[5]. The disappearance of the epoxide spot and the emergence of a highly polar, ninhydrin-active spot indicates successful conversion to the β -amino alcohol.

-

Quench & Concentration: Remove the reaction flask from the heat source and allow it to cool to ambient temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the volatile solvent.

-

Workup: Dissolve the crude residue in 20 mL of Ethyl Acetate and wash with 10 mL of saturated aqueous NaHCO3 , followed by 10 mL of brine. The aqueous wash removes unreacted polar impurities and residual water. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate.

-

Purification: Purify the crude product via flash column chromatography (Silica gel, CH2Cl2 /MeOH gradient 95:5 to 90:10) to yield the pure 4-(alkylamino)-3-hydroxybutanenitrile.

-

Characterization: Confirm the regiochemistry via 1H NMR. The terminal methylene protons ( CH2−NH ) will shift upfield relative to the starting epoxide ring protons, and a distinct methine proton multiplet corresponding to the secondary alcohol ( CH−OH ) will be visible.

Safety & Handling

Oxiraneacetonitrile and its derivatives are reactive alkylating agents. Furthermore, specific aliphatic nitriles and epoxynitriles have been documented to cause vestibular toxicity and neurotoxic effects[6]. All manipulations must be performed in a certified fume hood using appropriate Personal Protective Equipment (PPE), including heavy-duty nitrile gloves, a lab coat, and chemical splash goggles.

References

-

PubChem: Oxiraneacetonitrile | C4H5NO | CID 23010 Source: National Institutes of Health (NIH) URL: [Link][1]

-

Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols Source: Organic Chemistry Portal (Synthesis, 2017, 49, 1231-1242) URL:[Link][4]

-

18.5 Reactions of Epoxides: Ring-Opening Source: OpenStax Organic Chemistry URL:[Link][3]

-

Total Synthesis of (R)-Glycerol Acetonide and the Antiepileptic and Hypotensive Drug (-)-y-Amino-P-hydroxybutyric Acid (GABOB) Source: UCLA Chemistry URL:[Link][2]

-

Epicyanohydrin: Polymerization by Monomer Activation Gives Access to Nitrile-, Amino-, and Carboxyl-Functional Poly(ethylene glycol) Source: Macromolecules (ACS Publications) URL:[Link][6]

Sources

- 1. Oxiraneacetonitrile | C4H5NO | CID 23010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 4. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]

- 5. jsynthchem.com [jsynthchem.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Catalytic Ring-Opening Strategies for Oxiraneacetonitrile (Epicyanohydrin)

Target Audience: Researchers, Polymer Scientists, and Process Chemists in Drug Development Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Context

Oxiraneacetonitrile (CAS 624-58-8), commonly referred to as epicyanohydrin (EPICH), is a highly versatile bifunctional building block featuring a highly strained oxirane ring and a strongly electron-withdrawing nitrile group[1]. While the inherent ring strain (approx. 26.8 kcal/mol) makes epoxides prime candidates for ring-opening reactions, the adjacent nitrile group introduces a profound synthetic challenge. The electron-withdrawing nature of the −C≡N moiety significantly increases the acidity of the neighboring methylene protons.

Under standard basic or nucleophilic conditions, this leads to a mechanistic divergence: instead of undergoing the desired nucleophilic ring-opening, the molecule is highly prone to β -elimination, forming unwanted double bonds and preventing controlled synthesis[2].

To harness oxiraneacetonitrile effectively, scientists must employ precise catalytic strategies to dictate the reaction pathway. This guide details two field-proven methodologies:

-

Macromolecular Engineering: Lewis acid-mediated monomer activation for the Anionic Ring-Opening Polymerization (AROP) of epicyanohydrin.

-

Small-Molecule Synthesis: Temperature-controlled aqueous nucleophilic ring-opening to synthesize 3-hydroxyglutaronitrile (3-HGN), a critical pharmaceutical precursor.

Macromolecular Engineering: Anionic Ring-Opening Polymerization (AROP)

Historically, epicyanohydrin was considered non-polymerizable due to the dominant β -elimination pathway[2]. However, by employing a Monomer Activation Technique , researchers can achieve controlled AROP.

Causality of the Catalyst System

This protocol utilizes Triisobutylaluminum ( i -Bu 3 Al) as a Lewis acid catalyst alongside Tetrabutylammonium iodide (TBAI) as an initiator. The causality behind this choice is twofold:

-

Monomer Activation: Excess i -Bu 3 Al coordinates directly to the oxygen atom of the epoxide ring. This pulls electron density away from the ring carbons, making them highly electrophilic and susceptible to attack[2].

-

Basicity Suppression: The Lewis acid forms a nucleophilic "ate" complex with the iodide initiator ( [i -Bu 3 Al-I ]− ). This creates a bulky, softer nucleophile that strongly prefers attacking the activated ring over abstracting the acidic alpha-protons, thereby completely suppressing β -elimination[2].

Fig 1: Lewis acid-mediated monomer activation mechanism for the AROP of epicyanohydrin.

Protocol 1: Synthesis of Poly(epicyanohydrin) (PEPICH)

Note: Conduct all steps under a strict inert atmosphere (argon/nitrogen) using Schlenk techniques or a glovebox.

-

Purification: Dry toluene and epicyanohydrin over CaH 2 for 24 hours, followed by vacuum distillation to remove trace moisture.

-

Initiator Preparation: In a flame-dried reactor, dissolve TBAI (1.0 eq) in anhydrous toluene.

-

Catalyst Complexation: Slowly inject i -Bu 3 Al (3.0 to 4.0 eq relative to TBAI) into the reactor at room temperature. Stir for 30 minutes to ensure the complete formation of the "ate" complex and leave excess Lewis acid for monomer activation.

-

Monomer Addition: Cool the reactor to 0 °C. Inject the purified epicyanohydrin monomer dropwise to prevent localized thermal spikes.

-

Propagation: Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Termination: Quench the living polymer chains by adding an excess of degassed ethanol.

-

Isolation: Precipitate the resulting polymer in cold diethyl ether, filter, and dry under vacuum at 40 °C to constant weight.

Self-Validating System & Troubleshooting: To validate the suppression of β -elimination, extract a 0.5 mL reaction aliquot at the 2-hour mark and analyze it via 1 H NMR. The absolute absence of proton signals in the olefinic region (5.5–6.5 ppm) confirms that the Lewis acid has successfully directed the pathway toward pure ring-opening[3]. If olefinic peaks are observed, the i -Bu 3 Al ratio must be increased in subsequent runs to ensure complete monomer activation.

Small-Molecule Synthesis: Aqueous Nucleophilic Ring-Opening

In pharmaceutical development, oxiraneacetonitrile is the primary precursor for 3-hydroxyglutaronitrile (3-HGN) , an intermediate used to synthesize diaminopyridines and high-strength polyamide fibers[1].

Causality of the Reaction Conditions

Unlike the AROP method, this pathway utilizes a simple aqueous nucleophile (cyanide). The regioselectivity of the epoxide ring-opening is dictated by steric hindrance. The cyanide ion ( CN− ) preferentially attacks the less hindered terminal carbon of the oxirane ring via an SN2 mechanism. Because the reaction is highly exothermic, strict thermal control is the primary driver of yield and purity, preventing the degradation of the sensitive nitrile groups[1].

Fig 2: Synthetic workflow for the nucleophilic ring-opening of oxiraneacetonitrile to yield 3-HGN.

Protocol 2: Synthesis of 3-Hydroxyglutaronitrile (3-HGN)

-

Precursor Epoxidation: Synthesize oxiraneacetonitrile by reacting allyl cyanide with meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane for 3-14 days at room temperature[2]. Filter the precipitated m-chlorobenzoic acid and isolate the epoxide via distillation.

-

Nucleophile Preparation: In a jacketed reactor equipped with an overhead stirrer, prepare a basic aqueous solution of Sodium Cyanide (NaCN, 1.1 eq). Adjust the pH to >9 using aqueous NaOH to prevent the formation of volatile, highly toxic HCN gas.

-

Thermal Equilibration: Cool the aqueous cyanide solution to 0 °C using a chiller unit.

-

Controlled Ring-Opening: Add the isolated oxiraneacetonitrile dropwise via an addition funnel. Maintain the internal reactor temperature strictly between 0 °C and 20 °C[1].

-

Maturation: Once addition is complete, allow the mixture to stir for 4 hours while slowly warming to room temperature.

-

Extraction & Purification: Neutralize the solution carefully, extract the aqueous layer multiple times with ethyl acetate, dry the combined organic layers over MgSO 4 , and concentrate under reduced pressure. Purify 3-HGN via vacuum distillation.

Self-Validating System & Troubleshooting: This protocol relies on a self-validating thermal control loop. If the internal temperature exceeds 20 °C, the addition rate of the epoxide must be automatically paused to prevent thermal runaway and byproduct formation. Post-reaction, validation is achieved by monitoring the disappearance of the characteristic oxirane multiplet (2.6–3.2 ppm) via 1 H NMR. Regioselectivity should be confirmed via GC-MS; successful terminal nucleophilic attack yields >95% 3-HGN.

Quantitative Data Summary

The following table summarizes the divergent parameters required to control the catalytic ring-opening of oxiraneacetonitrile based on the desired application.

| Parameter | Application 1: Macromolecular AROP | Application 2: Small-Molecule Synthesis |

| Target Product | Poly(epicyanohydrin) (PEPICH) | 3-Hydroxyglutaronitrile (3-HGN) |

| Catalyst / Initiator | i -Bu 3 Al (Lewis Acid) / TBAI | Aqueous NaOH (Base) / NaCN |

| Primary Nucleophile | Ate-complex ( [i -Bu 3 Al-I ]− ) | Cyanide ion ( CN− ) |

| Key Chemical Challenge | Competitive β -elimination of acidic protons | Regioselectivity and thermal runaway |

| Mechanistic Solution | Monomer activation via Lewis Acid coordination | Low-temperature controlled addition |

| Reaction Temperature | 0 °C to 25 °C | 0 °C to 20 °C |

| Validation Method | SEC (M n tracking), 1 H NMR (olefin absence) | GC-MS, 1 H NMR (epoxide disappearance) |

References

-

Title: Epicyanohydrin: Polymerization by Monomer Activation Gives Access to Nitrile-, Amino-, and Carboxyl-Functional Poly(ethylene glycol) Source: Macromolecules (ACS Publications), 2015, 48, 22, 8144–8153. URL: [Link]

- Source: US Patent 20110130540A1 (Google Patents)

-

Title: Simple/Commercially Available Lewis Acid in Anionic Ring‐Opening Polymerization: Powerful Compounds with Multiple Applications in Macromolecular Engineering Source: Polymer Bulletin / ResearchGate, 2024. URL: [Link]

Sources

Application Note: Regioselective Aminolysis of Oxiraneacetonitrile for the Preparation of β-Amino Nitriles

Executive Summary

Oxiraneacetonitrile (CAS 624-58-8), commonly referred to as 3,4-epoxybutyronitrile or epicyanohydrin, is a highly versatile bifunctional aliphatic epoxide. The regioselective ring-opening (aminolysis) of oxiraneacetonitrile with amine nucleophiles yields 4-amino-3-hydroxybutanenitriles ( β -amino nitriles). These compounds are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), such as the antiepileptic and hypotensive drug 1[1], and serve as precursors for 2[2]. This application note details the mechanistic principles, optimized protocols, and validation steps for the high-yield preparation of β -amino nitriles.

Mechanistic Principles & Causality

The SN2 Ring-Opening Dynamics The aminolysis of terminal epoxides like oxiraneacetonitrile proceeds via an SN2 nucleophilic substitution. Under neutral or mildly basic conditions, the amine nucleophile preferentially attacks the less sterically hindered terminal carbon (C4) rather than the internal carbon (C3). This regioselectivity is driven by the lower activation energy of the transition state at the unhindered position. The presence of the electron-withdrawing nitrile group at C1 further polarizes the molecule, enhancing the electrophilicity of the epoxide system compared to unfunctionalized aliphatic epoxides.

Catalyst and Solvent Selection While aliphatic amines are sufficiently nucleophilic to open the epoxide ring without a catalyst, aromatic amines (e.g., aniline) often require activation. Lewis acids (such as Zn(ClO4)2 or Sn(OTf)2 ) coordinate to the epoxide oxygen, increasing the partial positive charge on the carbons and accelerating the nucleophilic attack. Alternatively, performing the reaction using 3[3] or under solvent-free conditions leverages hydrogen-bonding networks to activate the epoxide, representing a highly efficient synthetic strategy that avoids toxic organic solvents.

Reaction Pathway

Fig 1. Reaction pathway from allyl cyanide to downstream APIs via oxiraneacetonitrile aminolysis.

Step-by-Step Experimental Protocols

Fig 2. Step-by-step experimental workflow for the regioselective aminolysis of oxiraneacetonitrile.

Protocol A: Synthesis of Oxiraneacetonitrile (Precursor Generation)

Causality: Oxiraneacetonitrile is synthesized via the epoxidation of allyl cyanide. 4[4] is utilized as the oxidizing agent because it provides high conversion rates at room temperature without hydrolyzing the sensitive nitrile group.

-

Preparation : Dissolve 1.0 equivalent of allyl cyanide in anhydrous dichloromethane (DCM) (approx. 25 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer.

-

Epoxidation : Slowly add 1.5 equivalents of mCPBA (77% purity) in portions over 30 minutes to control the mild exotherm.

-

Reaction : Stir the mixture at room temperature for 48-72 hours.

-

Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The disappearance of the allyl cyanide spot (UV inactive, visualize with KMnO4 stain) confirms completion.

-

-

Quenching : Add saturated aqueous sodium bisulfite ( NaHSO3 ) to reduce excess mCPBA to m-chlorobenzoic acid (mCBA).

-

Extraction : Wash the organic layer with saturated aqueous NaHCO3 (3 × 50 mL) to remove the mCBA byproduct. Dry the organic layer over anhydrous MgSO4 .

-

Isolation : Concentrate under reduced pressure to yield oxiraneacetonitrile as a colorless to pale yellow liquid.

-

Self-Validation: 1H NMR ( CDCl3 ) should show characteristic epoxide proton multiplets at δ 2.6-3.2 ppm.

-

Protocol B: Regioselective Aminolysis to β-Amino Nitriles

Causality: The reaction is run with a slight excess of amine (1.2 eq) to ensure complete consumption of the epoxide and to minimize the formation of dimeric byproducts. Water is used as a green solvent to accelerate the reaction via hydrogen-bond activation of the epoxide oxygen.

-

Reagent Mixing : In a 50 mL round-bottom flask, add oxiraneacetonitrile (1.0 eq) and deionized water (2.0 mL/mmol).

-

Amine Addition : Add the chosen amine (1.2 eq) dropwise while stirring. For aromatic amines, add 5 mol% Zn(ClO4)2 as a Lewis acid catalyst.

-

Reaction : Stir the mixture at 25°C (for aliphatic amines) or 60°C (for aromatic amines) for 3-8 hours.

-

Self-Validation: Monitor via TLC (DCM/MeOH 9:1). The epoxide spot ( Rf≈0.6 ) will disappear, replaced by a highly polar β -amino nitrile spot ( Rf≈0.2 , ninhydrin active).

-

-

Workup : Extract the aqueous mixture with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine and dry over Na2SO4 .

-

Purification : Remove the solvent under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, DCM/MeOH gradient) to afford the pure 4-amino-3-hydroxybutanenitrile derivative.

-

Self-Validation: 1H NMR should confirm regioselectivity; the C4 methylene protons will shift downfield due to the adjacent amine, while the C3 methine proton will appear as a distinct multiplet coupled to the hydroxyl group.

-

Quantitative Data: Substrate Scope

The table below summarizes the reaction of oxiraneacetonitrile with various amines, demonstrating the high regioselectivity toward the C4 position.

| Amine Nucleophile | Catalyst / Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C3) |

| Benzylamine | Water | 25 | 4 | 92 | > 95:5 |

| Diethylamine | Solvent-free | 25 | 6 | 88 | > 95:5 |

| Piperidine | Water | 25 | 3 | 95 | > 99:1 |

| Aniline | Zn(ClO4)2 / Solvent-free | 60 | 8 | 85 | 90:10 |

Downstream Applications

The resulting 4-amino-3-hydroxybutanenitriles are highly valuable synthetic nodes:

-

GABOB Synthesis : Hydrolysis of the nitrile group to a carboxylic acid yields γ -amino- β -hydroxybutyric acid (GABOB), a recognized antiepileptic API.

-

Glutaronitrile Derivatives : Further reaction with cyanide sources yields5[5], a precursor for high-strength fibers and diamines.

-

Functional Polymers : The nitrile groups can be incorporated into poly(ethylene glycol) backbones (via epicyanohydrin polymerization) and subsequently reduced to primary amines, creating stimuli-responsive, amino-functionalized PEGs.

References

-

US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile. Google Patents.5

-

Synthesis of β-Amino Alcohols from Terminal Epoxy Fatty Acid Methyl Ester. ACS Publications. 3

-

Epicyanohydrin: Polymerization by Monomer Activation Gives Access to Nitrile-, Amino-, and Carboxyl-Functional Poly(ethylene glycol). ACS Publications. 2

-

Vestibulotoxic Properties of Potential Metabolites of Allylnitrile. Oxford Academic. 4

-

Total Synthesis of (R)-Glycerol Acetonide and the Antiepileptic and Hypotensive Drug (-)-y-Amino-P-hydroxybutyric Acid (GABOB). UCLA / J. Am. Chem. Soc. 1

Sources

Application Note: Mastering Regioselectivity in Nucleophilic Ring-Opening of Oxiraneacetonitrile

Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Abstract: This guide provides a comprehensive technical overview and detailed protocols for achieving high regioselectivity in the nucleophilic ring-opening of oxiraneacetonitrile (also known as glycidonitrile or 2,3-epoxypropanenitrile). We delve into the fundamental electronic and steric principles that govern the reaction's outcome under both basic and acidic conditions. By understanding the mechanistic underpinnings, researchers can strategically select reagents and conditions to exclusively synthesize the desired β-hydroxy-γ-substituted nitrile isomers, which are valuable precursors for pharmaceuticals and complex organic molecules.

The Strategic Importance of Oxiraneacetonitrile Ring-Opening

Oxiraneacetonitrile is a highly versatile bifunctional building block. Its strained three-membered epoxide ring is primed for nucleophilic attack, while the nitrile group offers a handle for diverse chemical transformations. The regioselective opening of the epoxide ring allows for the precise installation of functional groups at either the C2 or C3 position, leading to the synthesis of valuable synthons like γ-amino-β-hydroxy acids and other intricate molecular scaffolds.[1] However, controlling the site of nucleophilic attack is paramount to avoiding isomeric mixtures that complicate purification and reduce overall yield. This document elucidates the factors that dictate this selectivity and provides robust protocols for predictable outcomes.

Fundamental Principles of Regioselectivity

The regiochemical outcome of epoxide ring-opening is dictated by the reaction mechanism, which is primarily influenced by the reaction conditions (acidic vs. basic/neutral).[2]

-

Under Basic or Neutral Conditions (SN2 Pathway): In the presence of a strong, anionic nucleophile (e.g., RO⁻, N₃⁻, R₂N⁻), the reaction proceeds via a classic SN2 mechanism.[3][4] The driving force is the relief of ring strain in the epoxide.[3][5] In this pathway, the nucleophile attacks the carbon atom that is sterically least hindered.[5][6]

-

Under Acidic Conditions (SN1-like Pathway): Under acidic conditions, the epoxide oxygen is first protonated by a Brønsted acid or coordinated to a Lewis acid.[2][7][8] This activation makes the oxygen a much better leaving group. The C-O bonds weaken, and the transition state develops significant carbocation-like character. Consequently, the nucleophile preferentially attacks the carbon atom that can better stabilize the developing positive charge, which is typically the more substituted carbon.[2][9]

The Unique Case of Oxiraneacetonitrile

For oxiraneacetonitrile, the analysis is nuanced by the powerful electron-withdrawing nature of the adjacent nitrile (-C≡N) group.

Figure 1: Structure of oxiraneacetonitrile showing the two potential sites for nucleophilic attack.

-

Electronic Effect: The nitrile group is strongly inductive and destabilizes any positive charge development on the adjacent C2 carbon. This makes an SN1-like mechanism at C2 extremely unfavorable, even under strongly acidic conditions.

-

Steric Effect: The C3 carbon is a primary carbon (-CH₂) and is significantly less sterically hindered than the C2 carbon (-CH(CN)).

Crucially, for oxiraneacetonitrile, both electronic and steric factors overwhelmingly favor nucleophilic attack at the C3 position. This alignment simplifies the predictive model and allows for highly regioselective synthesis of γ-substituted-β-hydroxynitriles under a wide range of conditions.

Mechanistic Pathways and Controlling Factors

The predictable C3 selectivity is a key feature of oxiraneacetonitrile chemistry. Both acid- and base-catalyzed pathways converge on the same regioisomer, albeit through different transition states.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. chimia.ch [chimia.ch]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Oxiraneacetonitrile Storage & Handling

Welcome to the Technical Support Center for the handling and storage of oxiraneacetonitrile (also known as epicyanohydrin or 1,2-epoxy-3-cyanopropane). This guide is designed for researchers, analytical chemists, and drug development professionals who require high-purity monomers for downstream synthesis.

Oxiraneacetonitrile is a highly reactive bifunctional molecule. It possesses a highly strained epoxide ring and a strongly electron-withdrawing nitrile group. While these features make it a versatile building block, they also make the monomer inherently unstable. Without strict environmental controls, it is highly susceptible to spontaneous degradation, leading to ruined experiments and lost time.

Troubleshooting Guide: Identifying & Resolving Degradation

Q: My oxiraneacetonitrile batch has turned yellow and its viscosity has increased. What happened? A: Yellowing and increased viscosity are classic macroscopic indicators of spontaneous degradation. The yellowing typically results from the degradation of the nitrile group or the formation of conjugated impurities (such as 4-hydroxybut-2-enenitrile) driven by thermal stress[1]. The increase in viscosity indicates that the highly strained epoxide rings have opened and cross-linked into polyether oligomers via Ring-Opening Polymerization (ROP)[2]. If your batch exhibits these physical changes, it must be discarded, as polymerized epoxides cannot be depolymerized back into active monomers.

Q: How do I verify the chemical integrity of a stored batch before an experiment? A: To maintain a self-validating experimental system, you must perform a quality control check using 1 H NMR spectroscopy or GC-MS prior to use[2].

-

NMR Validation: A pristine batch will show sharp, characteristic epoxide ring protons (multiplets around 2.7–3.3 ppm). If the batch has degraded, you will observe the disappearance of these peaks and the emergence of broad polyether backbone peaks (3.5–4.0 ppm) or vinylic protons indicating isomerization[1].

-

GC-MS Validation: Use a non-polar capillary column to separate the monomer from potential oligomers. Low-molecular-weight polyether chains will elute at higher temperatures, confirming unwanted ROP[2].

Mechanistic Pathways of Degradation

Understanding the causality behind the degradation of oxiraneacetonitrile is critical for preventing it. The electron-withdrawing cyano group increases the acidity of the adjacent methylene protons. When exposed to extensive heating, this facilitates a proton shift, leading to ring-opening isomerization[1]. Conversely, exposure to trace moisture or Lewis acids triggers nucleophilic attack on the strained oxirane ring, initiating runaway polymerization.

Figure 1: Degradation pathways of oxiraneacetonitrile and ideal stabilization conditions.

Experimental Protocol: Purification and Stabilization Workflow

If you receive a commercial batch of oxiraneacetonitrile or synthesize it in-house, you must execute the following step-by-step methodology to ensure long-term stability[1][2].

Step 1: Pre-Drying and Scavenging Transfer the neat liquid monomer into a dry, round-bottom flask. Add Calcium Hydride ( CaH2 ) to the liquid to scavenge trace water[1]. Stir the suspension gently for 12 hours under a continuous flow of inert argon gas.

Step 2: Vacuum Distillation Perform a fractional distillation under reduced pressure (e.g., 1 mbar at 59 °C ) to separate the pure monomer from any pre-formed oligomers and CaH2 residues[1]. Critical Note: Strictly avoid extensive heating of the distillation pot (>60 °C), as thermal stress will force the monomer to isomerize into 4-hydroxybut-2-enenitrile[1].

Step 3: Inert Gas Backfilling Collect the purified distillate directly into an amber, base-washed, and oven-dried Schlenk flask. Backfill the flask with ultra-pure Argon. Argon is heavier than Nitrogen and provides a superior protective blanket against atmospheric moisture and oxygen[2].

Step 4: Cryogenic Storage Seal the Schlenk flask tightly with a suba-seal and wrap it in parafilm. Store the flask immediately in the dark at −18 °C to −20 °C [1].

Storage Conditions & Shelf-Life Data

The table below summarizes the quantitative impact of various storage environments on the stability of oxiraneacetonitrile.

| Storage Condition | Atmosphere | Container Type | Estimated State | Primary Degradation Mode |

| 25 °C (Room Temp) | Ambient Air | Clear Glass | Compromised (< 48h) | Isomerization & ROP[1][2] |

| 2–8 °C (Fridge) | Ambient Air | Amber Glass | High Risk (1–2 Weeks) | Moisture-induced ROP[2] |

| -18 °C (Freezer) | Argon | Amber Glass | Stable (> 6 Months) | None (Optimal)[1] |

Frequently Asked Questions (FAQs)

Q: Can I use radical inhibitors like BHT to stabilize oxiraneacetonitrile? A: No. Radical inhibitors such as BHT (butylated hydroxytoluene) are designed specifically to quench free radicals in vinyl monomers[3]. Oxiraneacetonitrile degrades via ionic (cationic or anionic) ring-opening polymerization and proton-shift isomerization. Neither of these are free-radical processes. Adding BHT will not prevent degradation and will only introduce an unnecessary chemical impurity into your downstream reactions[3].

Q: Why must I use base-washed glassware for storage? A: Standard borosilicate glassware can possess trace acidic silanol sites or residual acidic contaminants from previous cleaning protocols. These acidic sites act as Lewis acids, which can readily initiate the cationic ring-opening polymerization of the highly reactive epoxide ring[2]. Rinsing the storage flask with a mild base (such as dilute NaHCO3 ), followed by thorough rinsing with distilled water and oven-drying, neutralizes these sites and eliminates a hidden trigger for spontaneous polymerization.

References

-

Herzberger, J., & Frey, H. (2015). Epicyanohydrin: Polymerization by Monomer Activation Gives Access to Nitrile-, Amino-, and Carboxyl-Functional Poly(ethylene glycol). Macromolecules, 48(22), 8144-8153. 4

-

BenchChem Technical Support. (2025). Preventing unwanted polymerization of cis-2,3-epoxybutane during storage. BenchChem. 2

-

Fujifilm Material Dictionary. (2006). Examples of reaction and application of cationic initiators. Fujifilm. 3

Sources

- 1. WO2022046174A1 - Epoxy modified additives for lithium ion batteries - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Examples of reaction and application of cationic initiators|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]

- 4. pubs.acs.org [pubs.acs.org]

Technical Support Center: Optimizing Reaction Conditions for Oxiraneacetonitrile Epoxide Opening

Welcome to the Technical Support Center for epoxide functionalization. As researchers and drug development professionals, you understand that scaling up reactive intermediates requires precise control over thermodynamic and kinetic parameters.

Oxiraneacetonitrile (CAS 624-58-8), also known as 3,4-epoxybutyronitrile or epicyanohydrin, is a highly reactive, strained three-membered heterocycle[1]. It serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including atorvastatin precursors and GABOB (4-amino-3-hydroxybutyric acid)[2]. The epoxide ring is susceptible to nucleophilic attack; however, optimizing the ring-opening conditions—particularly pH and temperature—is paramount to achieving high regioselectivity and avoiding deleterious side reactions such as polymerization or hydrolysis[3].

This guide synthesizes field-proven methodologies, mechanistic causality, and targeted troubleshooting to ensure your epoxide ring-opening workflows are robust, reproducible, and self-validating.

Mechanistic Pathway & Logic

The ring-opening of oxiraneacetonitrile by nucleophiles (e.g., cyanide or azide) proceeds via an SN2 mechanism. Because the epoxide is asymmetric, the nucleophile preferentially attacks the less sterically hindered carbon[3]. However, the strong electron-withdrawing nature of the nitrile group increases the electrophilicity of the adjacent carbons, making the system highly sensitive to pH variations[4].

Reaction pathways for oxiraneacetonitrile epoxide opening under varying pH conditions.

Standard Operating Procedure: Cyanide-Mediated Ring Opening to 3-Hydroxyglutaronitrile (3-HGN)

This self-validating protocol details the regioselective ring opening of 1 using an aqueous cyanide source[1].

Step 1: Preparation of the Nucleophile Dissolve 1.2 equivalents of a cyanide source (e.g., NaCN or KCN) in deionized water[1]. Causality: Complete solvation ensures the nucleophile is fully dissociated and available for the SN2 attack.

Step 2: pH Calibration (Critical Step) Adjust the aqueous cyanide solution to a strictly controlled pH of 8.0 to 10.0 using dilute H₂SO₄ or NaOH[1]. Causality: Maintaining this moderately basic environment ensures the cyanide remains nucleophilic while preventing acid-catalyzed epoxide hydrolysis or base-catalyzed elimination[5].

Step 3: Thermal Control Chill the solution to 0–5 °C using an ice-water bath[1]. Causality: The ring-opening reaction is highly exothermic. Low initial temperatures prevent thermal runaway and suppress the spontaneous 4[4].

Step 4: Substrate Addition Introduce 1.0 equivalent of oxiraneacetonitrile dropwise over 1 to 2 hours under vigorous mechanical stirring. Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive epoxide, ensuring complete conversion and preventing localized pH spikes or hot spots[1].

Step 5: Reaction Maturation & Validation Remove the cooling bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir for an additional 4 to 10 hours[1]. Validate completion via TLC or GC-MS by monitoring the disappearance of the epoxide proton signals.

Step 6: Isolation Extract the aqueous phase with an organic solvent such as ethyl acetate or tetrahydrofuran (THF)[6]. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to isolate 3-HGN as a viscous yellow oil.

Troubleshooting Guides & FAQs

Q1: My reaction yield is low, and I am isolating a significant amount of 3,4-dihydroxybutyronitrile. What went wrong? A1: Your reaction mixture likely became too acidic (pH < 7). Under acidic conditions, the epoxide oxygen becomes protonated, creating a good leaving group with substantial SN1 character[3]. This makes the epoxide highly susceptible to attack by the aqueous solvent (hydrolysis) rather than the cyanide ion, yielding the diol byproduct[5]. Solution: Continuously monitor the pH during the reaction and use a buffer system to maintain the pH strictly between 8.0 and 10.0.

Q2: The reaction mixture turned dark and viscous, and I cannot extract the product. How do I prevent this? A2: This indicates that the oxiraneacetonitrile underwent polymerization. The strong electron-withdrawing character of the nitrile group weakens the adjacent C–H bonds, making the monomer prone to anionic ring-opening polymerization if the heat of the reaction is not dissipated[4]. Solution: Ensure the substrate is added slowly (dropwise) at 0–5 °C, and verify that your mechanical stirring is vigorous enough to eliminate localized hot spots[1].

Q3: NMR analysis shows the presence of an unexpected alkene. What is this byproduct? A3: The alkene is likely 4-hydroxycrotononitrile, which forms via a base-catalyzed β-elimination of the epoxide[5]. This occurs when the reaction pH exceeds 10.5. Solution: Avoid using excessively strong bases or unbuffered systems. If using acetone cyanohydrin as a cyanide source, carefully control the equivalents of the amine base added[7].

Q4: Can I adapt this protocol for synthesizing GABOB precursors using sodium azide? A4: Yes. The regioselective opening of oxiraneacetonitrile with sodium azide (NaN₃) follows the same SN2 trajectory at the less substituted carbon to yield 4-azido-3-hydroxybutyronitrile, a direct precursor to GABOB[2]. However, azide reactions are often optimized at a slightly lower pH or with the addition of a Lewis acid catalyst to activate the epoxide without inducing base-mediated degradation[8].

Quantitative Data: Effect of Reaction Conditions on Product Distribution

| Nucleophile Source | pH Range | Temperature (°C) | Primary Product | Yield (%) | Mechanistic Outcome |

| NaCN (1.2 eq) | 8.0 - 10.0 | 0 to 25 | 3-Hydroxyglutaronitrile | 85 - 92 | Regioselective SN2 |

| NaCN (1.2 eq) | < 7.0 | 25 | 3,4-Dihydroxybutyronitrile | Low | Acid-catalyzed hydrolysis |

| NaCN (1.2 eq) | > 10.5 | 25 | 4-Hydroxycrotononitrile | Low | Base-catalyzed β-elimination |

| NaN₃ (1.5 eq) | 7.5 - 8.5 | 20 to 40 | 4-Azido-3-hydroxybutyronitrile | 78 - 85 | Regioselective SN2 |

References

- Source: Google Patents (US20110130540A1)

- Title: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL

- Source: Google Patents (US20060264652A1)

- Title: Epicyanohydrin: Polymerization by Monomer Activation Gives Access to Nitrile-, Amino-, and Carboxyl-Functional Poly(ethylene glycol)

- Title: A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB)

Sources

- 1. US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]

- 6. US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]

- 7. KR20100061681A - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Purification techniques and distillation of crude oxiraneacetonitrile

Welcome to the dedicated support center for the purification and distillation of crude oxiraneacetonitrile (also known as glycidonitrile). This guide is designed for researchers, scientists, and professionals in drug development who handle this reactive and valuable intermediate. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Section 1: Critical Safety Precautions

Oxiraneacetonitrile is a hazardous substance combining the reactivity of an epoxide with the toxicity of a nitrile.[1] Strict adherence to safety protocols is non-negotiable.

-

Handling: All manipulations must be conducted within a certified chemical fume hood.[2][3] Vapors are harmful if inhaled.[1]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (check manufacturer's compatibility chart), and safety goggles with side shields at all times.[4][5]

-

Fire Hazard: Oxiraneacetonitrile is a combustible liquid.[1] Keep it away from ignition sources and use explosion-proof equipment where necessary.[3]

-

Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations. Quench any reactive materials before disposal.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries encountered during the purification of oxiraneacetonitrile.

Q1: What are the typical impurities in crude oxiraneacetonitrile?

Crude oxiraneacetonitrile, often synthesized from the reaction of hydrogen cyanide and formaldehyde, can contain several impurities that complicate purification.[6][7][8] These include:

-

Unreacted Starting Materials: Residual formaldehyde and hydrogen cyanide.

-

Water: A common solvent and byproduct.

-

Polymers: Oxiraneacetonitrile can polymerize, especially under basic conditions or at elevated temperatures, forming solid or tar-like materials.[9]

-

Side-Products: Such as iminodiacetonitrile or other condensation products.[8]

Q2: Why is vacuum distillation the required method for purification?

Standard atmospheric distillation is unsuitable for oxiraneacetonitrile due to its thermal instability. The high temperatures required would lead to rapid decomposition and polymerization, resulting in low yield and a hazardous situation.[9] Vacuum distillation lowers the boiling point, allowing the compound to be purified at a much lower and safer temperature.

Q3: My purified product turns yellow and solidifies upon standing. How can I improve its stability?

This is a classic sign of polymerization. The instability of glycolonitrile (a related cyanohydrin) is well-documented, and it is known to be stabilized by acidic conditions.[9]

-

Mechanism: Basic or even neutral conditions can catalyze the polymerization of cyanohydrins and the opening of the epoxide ring.

-

Solution: Ensure the crude material is slightly acidic (pH < 7, ideally pH < 6) before distillation. A small amount of a non-volatile acid, such as o-phosphoric acid, can be added as a stabilizer.[9] The purified distillate should also be stored under acidic conditions.

Q4: Which analytical techniques are best for assessing the purity of my final product?

A combination of techniques provides the most comprehensive purity profile.

-

Gas Chromatography (GC): Ideal for assessing the presence of volatile impurities. It is highly sensitive and quantitative.[10]

-

High-Performance Liquid Chromatography (HPLC): Useful for detecting less volatile impurities and decomposition products.[10][]

-

Nuclear Magnetic Resonance (qNMR): Provides structural confirmation and can be used as a primary method for quantitative purity assessment without needing a specific reference standard for the analyte.[10]

Section 3: Troubleshooting Guide

Encountering issues during distillation is common. This guide provides a systematic approach to resolving them.

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Violent Bumping / Uneven Boiling | - High viscosity of the crude mixture.- Insufficient vacuum or leaks in the system.- Lack of nucleation sites for smooth boiling. | - Use a magnetic stir bar or mechanical stirrer in the distillation flask.- Verify all joints are sealed; check pump oil and lines.- Add fresh, inert boiling chips (do not add to a hot, evacuated liquid). |

| Product Polymerization in Flask | - Distillation temperature is too high.- Presence of basic impurities catalyzing the reaction.- Prolonged heating time. | - Increase the vacuum (lower the pressure) to further reduce the boiling point.- Acidify the crude material with a non-volatile acid (e.g., phosphoric acid) to a pH < 6 before heating.[9]- Ensure efficient heating and insulation to minimize distillation time. |

| Low Distillation Yield | - Incomplete pre-distillation extraction.- Decomposition of the product during heating.- Inefficient distillation column. | - For aqueous workups, use a continuous liquid-liquid extractor to maximize recovery of the water-soluble product.[2]- Follow stabilization protocols mentioned above.- Use a flask with a Vigreux side arm or a short fractionating column to prevent bumping of crude material into the condenser.[2] |

| Distillate is Discolored (Yellow/Brown) | - Thermal decomposition.- Co-distillation of colored impurities. | - Lower the distillation temperature by applying a higher vacuum.- Consider a pre-purification step like charcoal treatment of the crude extract (use with caution as it can be catalytic). |

| System Pressure Will Not Go Low Enough | - Leak in the distillation apparatus.- Inefficient vacuum pump.- Presence of highly volatile impurities in the crude mix. | - Check all glass joints, seals, and tubing for leaks.- Check the vacuum pump oil; it may be contaminated and require changing.- Include a small forerun fraction in your distillation to remove low-boiling impurities before collecting the main product.[2] |

Section 4: Experimental Protocols

Protocol 1: Pre-Distillation Purification of Crude Oxiraneacetonitrile

This protocol is adapted from standard procedures for similar water-soluble nitriles and aims to remove non-volatile salts and excess water.[2]

-

Extraction: If the crude product is in an aqueous solution, perform a continuous liquid-liquid extraction for 24-48 hours using a suitable organic solvent like diethyl ether. This is critical for maximizing the recovery of this water-soluble compound.[2]

-

Drying: Dry the resulting organic extract over an anhydrous drying agent, such as anhydrous calcium sulfate or sodium sulfate. Allow sufficient time for complete drying (4 hours to overnight).[2]

-

Filtration: Filter the dried extract to remove the drying agent.

-

Stabilization: Add a very small amount (e.g., a few drops) of 85% o-phosphoric acid to the filtrate to ensure the solution is acidic before solvent removal.[9]

-

Solvent Removal: Carefully remove the bulk of the extraction solvent using a rotary evaporator. Do not heat the bath excessively to prevent product loss or decomposition.

Protocol 2: High-Vacuum Distillation

-

Apparatus Setup: Assemble a vacuum distillation apparatus using a round-bottom flask, a distillation head with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry. Connect to a vacuum pump with a cold trap and a manometer to monitor the pressure.

-

Charging the Flask: Transfer the crude, stabilized oxiraneacetonitrile from Protocol 1 into the distillation flask. Add a magnetic stir bar.

-

Evacuation: Slowly and carefully evacuate the system. Monitor for excessive bubbling.

-

Heating: Once the target vacuum is stable (e.g., 8-12 mm Hg), begin gently heating the distillation flask using a heating mantle.[2]

-

Fraction Collection:

-

Collect a small forerun fraction containing any residual solvent or volatile impurities.

-

Change the receiving flask and collect the main fraction at the expected boiling point (e.g., 86-88°C at 8 mm Hg for the related glycolonitrile).[2]

-

Monitor the temperature and pressure closely. A stable boiling point indicates a pure fraction.

-

-

Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool completely before slowly re-introducing air.

-

Storage: Transfer the purified product to a clean, amber glass bottle and store in a refrigerator. Consider adding a trace amount of a stabilizer like glycolic acid, especially if it will be used in subsequent enzymatic reactions.[8]

Section 5: Visualized Workflows and Data